
Morpholinosildenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinosildenafil is a chemical compound with the molecular formula C21H27N5O5S . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of a morpholine ring, which distinguishes it from other sildenafil derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholinosildenafil typically involves several steps:
Starting Materials: The synthesis begins with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Reduction: This compound is reduced using tin(II) chloride under reflux conditions to obtain 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Condensation: The reduced compound is then condensed with 2-ethoxybenzoyl chloride.
Oxidation: The resulting product is oxidized using hydrogen peroxide to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one.
Sulfonation: This intermediate is sulfonated with chlorosulfonic acid to form 5-[5-(chlorosulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidon-7-one.
Final Step: The final step involves reacting the sulfonated product with morpholine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and determination of synthetic impurities to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinosildenafil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Tin(II) chloride is used for reduction reactions.
Nucleophiles: Morpholine is used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Morpholinosildenafil has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and morpholine derivatives.
Biology: It is used in research on enzyme inhibition, particularly phosphodiesterase type 5 (PDE5) inhibition.
Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Morpholinosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum and pulmonary vasculature .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Morpholinosildenafil is unique due to the presence of the morpholine ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. This structural difference can affect its binding affinity, selectivity, and overall therapeutic profile .
Propriétés
Numéro CAS |
372179-49-2 |
|---|---|
Formule moléculaire |
C21H27N5O5S |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
5-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H27N5O5S/c1-4-6-16-18-19(25(3)24-16)21(27)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(28,29)26-9-11-30-12-10-26/h7-8,13H,4-6,9-12H2,1-3H3,(H,22,23,27) |
Clé InChI |
HWKXZZXIDAFTCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


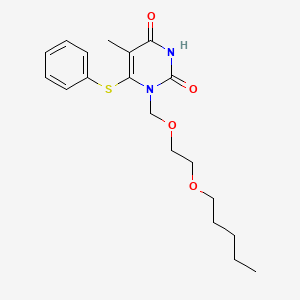

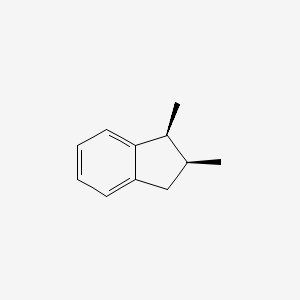
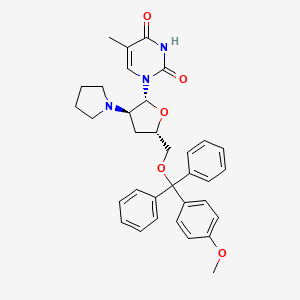

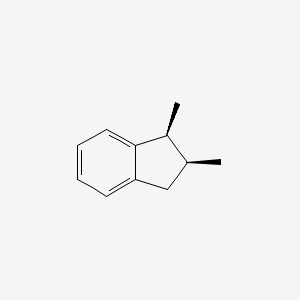
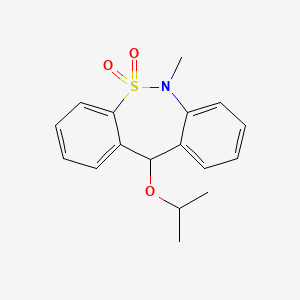






![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
